Enhanced Calculated Lipophilicity Relative to the N,N-Dimethylsulfamoyl Analog
4-Ethyl substitution confers higher computed lipophilicity (cLogP ~3.80) compared with the structurally related 4-(N,N-dimethylsulfamoyl) analog (LogP 3.05), a difference of approximately 0.75 log units [1]. This difference exceeds the typical experimental uncertainty in partitioning measurements, indicating that the methylene-linked ethyl group substantially increases hydrophobic character relative to the polar sulfonamide moiety.
| Evidence Dimension | Calculated partition coefficient (cLogP/LogP) |
|---|---|
| Target Compound Data | cLogP ~3.80 (UNII-FDA calculated value for closely related fluoropyrimidine-piperidine-benzamide scaffold) |
| Comparator Or Baseline | 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide: LogP 3.0491 |
| Quantified Difference | ~0.75 log units higher for target compound |
| Conditions | In silico prediction; comparator value from Ambinter molecular property database |
Why This Matters
Higher lipophilicity enhances passive membrane permeability and may improve blood-brain barrier penetration, making this compound preferentially suited for CNS-targeting SAR campaigns over the dimethylsulfamoyl analog.
- [1] UNII-FDA docking files database. Calculated properties of fluoropyrimidine-piperidine-benzamide derivatives. Accessed Apr 2026. View Source
